4-Chloro-3-methyl-1H-pyrazole-5-carbaldehyde
Overview
Description
“4-Chloro-3-methyl-1H-pyrazole-5-carbaldehyde” is a chemical compound that is a derivative of pyrazole . It is a highly versatile intermediate for the synthesis of various compounds .
Synthesis Analysis
The synthesis of “this compound” can be achieved from 3-methyl-1-phenyl-1H-pyrazol-5(4H)-one under Vilsmeier-Haack reaction conditions . This synthesis process involves a series of reactions to produce new pyrazole derivatives .
Chemical Reactions Analysis
“this compound” participates in various chemical reactions. For instance, Knoevenagel condensation of this compound with ethylcyanoacetate at 0°C has been reported to afford ethyl-2-cyano-3-(5-chloro-3-methyl-1-phenyl-1H-pyrazole-4-yl)propionate .
Scientific Research Applications
Synthesis and Structural Analysis :
- Xu, C., & Shi, Y.-Q. (2011) synthesized a derivative, 5-chloro-3-methyl-1-phenyl-1H-pyrazole-4-carbaldehyde, highlighting its use as a versatile intermediate for producing new pyrazole derivatives. They determined its crystal structure using X-ray diffraction, revealing specific molecular orientations and interactions (Xu & Shi, 2011).
Chemical Reactions and Molecular Interactions :
- Trilleras, J., et al. (2014) explored the reaction of 5-chloro-3-methyl-1-phenyl-1H-pyrazole-4-carbaldehyde with phenylhydrazine, leading to a specific compound formation rather than anticipated nucleophilic substitution or cyclocondensation, indicating its unique reactivity (Trilleras et al., 2014).
Material Science and Engineering Applications :
- In 2020, Thomas, A. B., et al. studied the corrosion protection properties of a derivative, CMPPC, for mild steel in acidic environments. This highlights its potential application in material science, particularly in corrosion resistance (Thomas, Ammal, & Joseph, 2020).
Biological and Medicinal Chemistry :
- Thumar, N. J., & Patel, M. P. (2011) synthesized derivatives for antimicrobial evaluation. This indicates the compound's utility in developing potential antibacterial and antifungal agents (Thumar & Patel, 2011).
Advanced Organic Synthesis Techniques :
- Cuartas, V., et al. (2017) demonstrated the use of 5-chloro-3-methyl-1-phenyl-1H-pyrazole-4-carbaldehyde in the synthesis of reduced bipyrazoles, employing microwave irradiation and other advanced techniques (Cuartas et al., 2017).
Development of New Chemical Entities :
- Bhat, M., et al. (2016) synthesized a new series of compounds using a derivative of 4-Chloro-3-methyl-1H-pyrazole-5-carbaldehyde, highlighting its role in the creation of novel chemical entities with potential pharmacological activities (Bhat et al., 2016).
Supramolecular Assembly and Crystal Engineering :
- Kumar, H. K., et al. (2019) used the compound in the synthesis of reduced bipyrazoles, reporting detailed structures and supramolecular assembly in their products. This research underscores the compound's relevance in crystal engineering and supramolecular chemistry (Kumar et al., 2019).
Properties
IUPAC Name |
4-chloro-5-methyl-1H-pyrazole-3-carbaldehyde | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H5ClN2O/c1-3-5(6)4(2-9)8-7-3/h2H,1H3,(H,7,8) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CWDZFQGMGASNOB-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=NN1)C=O)Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H5ClN2O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80679571 | |
Record name | 4-Chloro-5-methyl-1H-pyrazole-3-carbaldehyde | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80679571 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
144.56 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1050642-24-4 | |
Record name | 4-Chloro-5-methyl-1H-pyrazole-3-carbaldehyde | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80679571 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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